1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
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Overview
Description
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a synthetic organic compound known for its diverse applications in various fields of scientific research This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Ethoxy and Dimethylphenyl Substitution: The ethoxy and dimethylphenyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can enhance binding affinity and specificity, while the benzimidazole core can facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
- 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole
Uniqueness
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-5-23-17-10-12(2)13(3)11-18(17)24(21,22)20-14(4)19-15-8-6-7-9-16(15)20/h6-11H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWRFERQRUPSSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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